Cas no 29948-26-3 (thieno[3,2-f]quinoline-2-carboxylic acid)
thieno[3,2-f]quinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- thieno[3,2-f]quinoline-2-carboxylic acid
- Thieno[3,2-f]quinoline-2-carboxylic acid ethyl ester
- AK-88643
- ANW-45848
- CTK8B4667
- ethyl thieno[3,2-f]quinoline-2-carboxylate
- Ethyl Thieno< 3,2-f> chinolin-2-carboxylat
- KB-261072
- W5239
- 29948-26-3
- AS-64631
- Ethylthieno[3,2-f]quinoline-2-carboxylate
- AKOS025149160
-
- MDL: MFCD24873282
- Inchi: 1S/C14H11NO2S/c1-2-17-14(16)13-8-10-9-4-3-7-15-11(9)5-6-12(10)18-13/h3-8H,2H2,1H3
- InChI Key: UYYKQIBHCFTHOQ-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=CC2=C1C=CC1=C2C=CC=N1
Computed Properties
- Exact Mass: 257.05104977g/mol
- Monoisotopic Mass: 257.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 67.4Ų
thieno[3,2-f]quinoline-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94470-1g |
Thieno[3,2-f]quinoline-2-carboxylic acid |
29948-26-3 | 97% | 1g |
¥1810.0 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732690-1g |
Ethyl thieno[3,2-f]quinoline-2-carboxylate |
29948-26-3 | 98% | 1g |
¥12985.00 | 2024-08-02 |
thieno[3,2-f]quinoline-2-carboxylic acid Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on thieno[3,2-f]quinoline-2-carboxylic acid
Recent Advances in Thieno[3,2-f]quinoline-2-carboxylic Acid (CAS: 29948-26-3) Research: A Comprehensive Review
Thieno[3,2-f]quinoline-2-carboxylic acid (CAS: 29948-26-3) has emerged as a promising scaffold in medicinal chemistry due to its unique structural features and diverse pharmacological activities. Recent studies have explored its potential as a key intermediate for the synthesis of novel bioactive compounds, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory drug development. This research briefing provides an in-depth analysis of the latest scientific findings related to this compound, focusing on its synthetic methodologies, biological activities, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated significant progress in the synthetic optimization of thieno[3,2-f]quinoline-2-carboxylic acid derivatives. Researchers developed a novel one-pot cascade reaction that improved yield by 35% compared to traditional methods while reducing production costs. The study highlighted the compound's versatility as a building block for creating libraries of structurally diverse molecules with enhanced drug-like properties. X-ray crystallographic analysis revealed important structural insights that could guide future rational drug design efforts.
In the field of oncology, preclinical investigations have shown remarkable potential for thieno[3,2-f]quinoline-2-carboxylic acid-based compounds as kinase inhibitors. A recent Nature Communications paper (2024) reported a series of derivatives exhibiting potent inhibitory activity against multiple cancer-associated kinases, with IC50 values in the low nanomolar range. Particularly noteworthy was compound TK-487, which demonstrated exceptional selectivity for EGFR T790M mutant cells while showing minimal toxicity to normal cells in in vivo models.
Antimicrobial research has also benefited from advances in thieno[3,2-f]quinoline-2-carboxylic acid chemistry. A 2024 study in Antimicrobial Agents and Chemotherapy described novel derivatives with broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The lead compound in this series showed a unique dual mechanism of action, combining DNA gyrase inhibition with bacterial membrane disruption, potentially overcoming existing resistance mechanisms.
From a pharmaceutical development perspective, recent pharmacokinetic studies have addressed previous challenges associated with thieno[3,2-f]quinoline-2-carboxylic acid derivatives. A 2023 publication in European Journal of Pharmaceutical Sciences reported successful formulation strategies that improved oral bioavailability by 60% through nanoparticle encapsulation. This advancement significantly enhances the clinical translation potential of these compounds, particularly for chronic disease applications requiring long-term administration.
Looking forward, the research community anticipates several exciting directions for thieno[3,2-f]quinoline-2-carboxylic acid applications. Current investigations are exploring its potential in neurodegenerative diseases, with preliminary data showing neuroprotective effects in cellular models of Parkinson's disease. Additionally, computational studies predict favorable interactions with several emerging therapeutic targets, suggesting this scaffold may have broader applications than currently recognized. As synthetic methodologies continue to evolve and biological screening becomes more sophisticated, thieno[3,2-f]quinoline-2-carboxylic acid derivatives are poised to make significant contributions to drug discovery pipelines in the coming years.
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